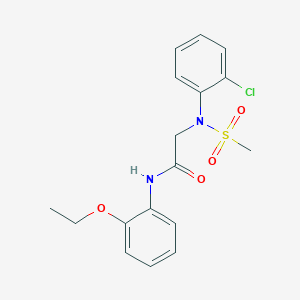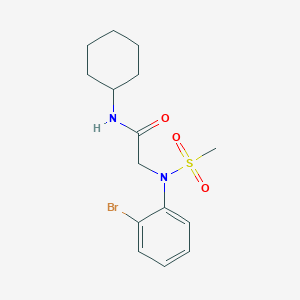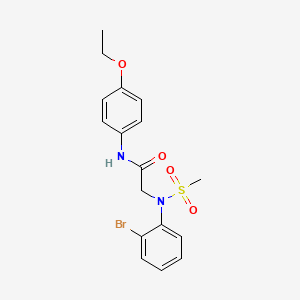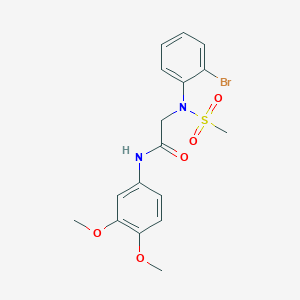![molecular formula C20H23ClN2O4S B3460694 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460694.png)
4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as CPES, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. CPES is a white solid powder with a molecular weight of 435.94 g/mol and a melting point of 160-162°C.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in lab experiments is its high solubility in water, which makes it easy to prepare solutions for use in cell culture experiments. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are a number of future directions for research on 4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. One area of research is the development of new synthetic methods for the production of this compound and related compounds. Another area of research is the identification of new targets for this compound, which may lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been used in the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. It has also been shown to have potential as a therapeutic agent for the treatment of cancer, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-2-27-18-9-7-17(8-10-18)23(15-20(24)22-13-3-4-14-22)28(25,26)19-11-5-16(21)6-12-19/h5-12H,2-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVQCWLNQWJCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460618.png)


![ethyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460638.png)
![methyl 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460639.png)

![N~2~-(2-fluorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460653.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460660.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460668.png)
![N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460671.png)
![N~1~-cyclohexyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460675.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460689.png)
![N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B3460705.png)